molecular formula C6H8N2O5 B14536688 5,5-Dinitrohex-3-en-2-one CAS No. 62116-07-8

5,5-Dinitrohex-3-en-2-one

Cat. No.: B14536688
CAS No.: 62116-07-8
M. Wt: 188.14 g/mol
InChI Key: WYMIGGNGIFUCEP-UHFFFAOYSA-N
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Description

5,5-Dinitrohex-3-en-2-one is a nitro-substituted α,β-unsaturated ketone characterized by a conjugated enone system (C=C-O) and two nitro (-NO₂) groups at the C5 position. For instance, nitro groups are known to enhance electrophilicity and stabilize transition states in Michael additions or Diels-Alder reactions .

Properties

CAS No.

62116-07-8

Molecular Formula

C6H8N2O5

Molecular Weight

188.14 g/mol

IUPAC Name

5,5-dinitrohex-3-en-2-one

InChI

InChI=1S/C6H8N2O5/c1-5(9)3-4-6(2,7(10)11)8(12)13/h3-4H,1-2H3

InChI Key

WYMIGGNGIFUCEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC(C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dinitrohex-3-en-2-one typically involves the nitration of hex-3-en-2-one. This process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and automated systems helps in maintaining the desired reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dinitrohex-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro acids.

    Reduction: Reduction reactions typically yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products:

    Oxidation: Nitro acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted hexenone derivatives.

Scientific Research Applications

5,5-Dinitrohex-3-en-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of high-energy materials and explosives.

Mechanism of Action

The mechanism of action of 5,5-Dinitrohex-3-en-2-one involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as antimicrobial activity or inhibition of specific enzymes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5-Dimethyl-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one

  • Structure : Features a nitro-substituted aromatic amine at C3 and methyl groups at C5 (InChIKey: MDYIVHKCHZGEHV-UHFFFAOYSA-N) .
  • Methyl groups at C5 reduce steric strain compared to nitro groups, which may alter solubility and thermal stability.

5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one

  • Structure : Substituted with a phenyl group at C3 and methyl groups at C5 (NIST Standard Reference Data) .
  • Key Differences :
    • The phenyl group enhances π-π stacking interactions, whereas nitro groups in 5,5-Dinitrohex-3-en-2-one favor dipole-dipole interactions.
    • Lower dipole moment compared to nitro derivatives, leading to differences in chromatographic retention times .
  • Thermal Stability : NIST data indicate a melting point of ~120–125°C, suggesting nitro derivatives (with higher polarity) may exhibit higher melting points .

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone

  • Structure: Incorporates a piperazinyl-ethylamino side chain at C3 (P&S Chemicals) .
  • Key Differences :
    • The basic piperazine moiety improves water solubility, contrasting with the hydrophobic nitro groups in this compound.
    • Bioactivity: Piperazine derivatives are common in CNS-targeting drugs, whereas nitro groups may confer antimicrobial or explosive properties .

Comparative Data Table

Compound Substituents (C3/C5) Functional Groups Key Properties/Applications Source
This compound C5: -NO₂; C3: none Enone, nitro High electrophilicity, explosives Inferred
5,5-Dimethyl-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one C5: -CH₃; C3: -NH(3-NO₂Ph) Enone, nitro, amine Kinase inhibition, hydrogen bonding
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one C5: -CH₃; C3: -Ph Enone, aromatic π-π interactions, intermediates
5,5-Dimethyl-3-(piperazinyl-ethylamino)-cyclohex-2-enone C5: -CH₃; C3: -NH(CH₂)₂-piperazine Enone, amine, piperazine CNS drug candidates

Research Findings and Gaps

  • Synthetic Routes: outlines methods for nitro-substituted heterocycles (e.g., using malononitrile or ethyl cyanoacetate), which could be adapted for synthesizing this compound via nitroalkylation .
  • Stability Concerns : Nitro groups may render the compound shock-sensitive, necessitating handling precautions absent in methyl or phenyl analogs .

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